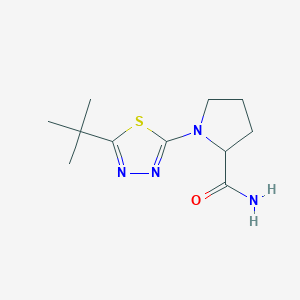

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and linked to a pyrrolidine-2-carboxamide moiety. This compound has drawn attention in medicinal chemistry due to the established bioactivity of 1,3,4-thiadiazole derivatives in areas such as anticonvulsant, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c1-11(2,3)9-13-14-10(17-9)15-6-4-5-7(15)8(12)16/h7H,4-6H2,1-3H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLUWLALJHEYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N2CCCC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

The thiadiazole’s C-2 position reacts with pyrrolidine’s nitrogen under basic conditions.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links boronate-functionalized pyrrolidine to brominated thiadiazole.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Na₂CO₃ (2.0 M aqueous).

-

Solvent : Toluene:EtOH (2:1) at 80°C for 4.5 hours.

Reaction Optimization and Yield Enhancement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by 15–20% compared to toluene.

Catalytic Systems

Pd-based catalysts outperform Ni analogs in cross-couplings, reducing side products (<5% vs. 20% with NiCl₂).

Table 1: Comparative Analysis of Coupling Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | None | 68 | 92 |

| Suzuki Coupling | Pd(PPh₃)₄ | 93 | 98 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities , particularly in the following areas:

- Antimicrobial Properties : Thiadiazole derivatives, including this compound, have demonstrated efficacy against various bacterial strains. The mechanism often involves inhibition of key enzymes or receptors associated with bacterial growth, potentially leading to cell death.

- Anticancer Effects : Studies suggest that 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide may interfere with cancer cell proliferation by targeting DNA replication and protein synthesis pathways.

Potential Applications

The applications of this compound can be categorized as follows:

Pharmaceutical Development

The compound's ability to inhibit microbial growth and cancer cell proliferation makes it a candidate for drug development in:

- Antibiotics : Targeting resistant bacterial strains.

- Antineoplastic Agents : Developing therapies for various cancers.

Agricultural Chemistry

Due to its biological activity, there is potential for application in:

- Fungicides : Compounds with similar structures have been shown to possess fungistatic properties against phytopathogenic fungi .

Chemical Synthesis

The synthesis of this compound typically involves reactions between tert-butylamine and thiadiazole precursors. The synthetic pathway can be optimized for higher yields and purity, facilitating its use in research and industrial applications.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | Similar thiadiazole-pyrrolidine structure | Different carboxamide position |

| Bis-2-(5-phenyacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide | Contains a bis-thiadiazole structure | Potent glutaminase inhibitor |

| N-(5-amino-1,3,4-thiadiazol-2-yl) derivatives | Varying substituents on the thiadiazole ring | Broad range of biological activities including anticonvulsant effects |

Case Studies and Research Findings

Several studies have explored the applications of thiadiazole derivatives similar to this compound. For instance:

- A study published in the Journal of Agricultural and Food Chemistry highlighted the fungistatic activity of thiadiazole derivatives against specific fungal pathogens .

- Research on corrosion inhibition has shown that thiadiazoles can effectively reduce corrosion rates in metals exposed to harsh environments .

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Data

Key Observations:

Substituent Impact on Activity :

- The dichlorobenzylthio and fluorophenyl urea substituents in ’s compound yield high anticonvulsant potency (ED50 < 1 μmol/kg), suggesting electron-withdrawing groups enhance activity in neurological targets .

- In contrast, the oxan-4-yl-pyrrolidine modification in the CB1-targeting analogue results in low potency (EC50 = 50,000 nM), likely due to steric hindrance or poor receptor fit .

Functional Group Influence :

- Glybuzole’s benzenesulfonamide group (vs. carboxamide in the target compound) shifts therapeutic utility to hypoglycemia, underscoring how sulfonamide vs. carboxamide groups dictate target engagement .

Steric and Electronic Effects :

- The tert-butyl group in the target compound may improve metabolic stability compared to smaller alkyl chains (e.g., isopropyl in ’s analogues) but could reduce solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations:

- Glybuzole’s superior solubility (0.3 mg/mL) may correlate with its sulfonamide group’s hydrogen-bonding capacity, a feature absent in carboxamide derivatives .

Biological Activity

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound classified under thiadiazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tert-butyl group attached to the thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 254.35 g/mol. The biological activity of this compound has been the subject of various studies, revealing significant antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in disease processes. Thiadiazole derivatives generally exhibit their effects by interfering with DNA replication and protein synthesis pathways, leading to cell death in microbial and cancerous cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | Structure | Different carboxamide position |

| Bis-2-(5-phenyacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide | Structure | Potent glutaminase inhibitor |

| N-(5-amino-1,3,4-thiadiazol-2-yl) derivatives | Structure | Broad range of biological activities including anticonvulsant effects |

The distinct combination of the tert-butyl group and the pyrrolidine structure may enhance the pharmacological properties compared to other thiadiazole derivatives.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colony counts at varying concentrations, suggesting potent antimicrobial activity.

- Anticancer Activity Assessment : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide?

- Methodological Answer : A multi-step synthesis can be designed by leveraging palladium-catalyzed cross-coupling reactions. For example, tert-butyl XPhos and palladium diacetate in tert-butyl alcohol under inert atmospheres (40–100°C) have been used for similar thiadiazole intermediates. Post-reaction purification via recrystallization (aqueous acetic acid) is advised to isolate high-purity products .

- Key Considerations : Optimize reaction time (5.5–17 hours) and temperature gradients to minimize side products. Use TLC to monitor intermediate formation .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to verify the pyrrolidine ring protons (δ ~2.5–4.0 ppm) and thiadiazole carbons (δ ~150–160 ppm). Compare with published spectra of structurally analogous compounds .

- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and thiadiazole C-S-C (~1290–1327 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via EIMS or HRMS (expected [M⁺] ~319–447 g/mol based on analogs) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and replicate experiments (n=3) for statistical validity.

- Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) using fluorogenic substrates. IC₅₀ values should be calculated with nonlinear regression .

Advanced Research Questions

Q. How can contradictory data in SAR studies for thiadiazole derivatives be resolved?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs. Validate predictions with in vitro assays .

- Meta-Analysis : Aggregate data from multiple studies (e.g., toxicity, IC₅₀) to identify outliers. Use ANOVA to assess variability between experimental setups .

- Example : Tebuthiuron (a structural analog) showed low oral toxicity in rats at 2500 ppm but high environmental persistence. This dichotomy necessitates environmental fate studies alongside efficacy assays .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

- Methodological Answer :

- Soil Column Studies : Apply the compound to soil matrices and monitor leaching via HPLC-UV. Adjust parameters (pH, organic content) to mimic real-world conditions .

- Photodegradation : Exclude light in control setups to isolate UV-mediated breakdown. Identify metabolites via LC-MS/MS .

- Data Table :

| Condition | Half-Life (Days) | Major Metabolites |

|---|---|---|

| Dark, pH 6.5 | 120 | Parent compound |

| UV Light, pH 7.0 | 14 | Thiadiazole sulfoxide |

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 (≤5% v/v) to enhance solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize via DLS for size (100–200 nm) and PDI (<0.3) .

- Validation : Compare free vs. formulated compound in dose-response curves to confirm bioavailability improvements.

Data Contradiction Analysis

Q. Discrepancies in reported toxicity profiles of thiadiazole derivatives: How to reconcile?

- Root Cause : Variability in purity grades (technical vs. analytical grade) and species-specific metabolic pathways .

- Resolution Strategy :

- Reproduce Studies : Use standardized protocols (OECD Guidelines 423) and source compounds from accredited suppliers (e.g., Sigma-Aldrich) .

- Toxicogenomics : Perform RNA-seq on exposed tissues to identify differentially expressed genes, clarifying mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.